molecular formula C22H16BrN3O2S B328494 N-[2-(2-bromophenyl)-1,3-benzoxazol-5-yl]-N'-(3-methylbenzoyl)thiourea CAS No. 6480-33-7

N-[2-(2-bromophenyl)-1,3-benzoxazol-5-yl]-N'-(3-methylbenzoyl)thiourea

Cat. No.: B328494
CAS No.: 6480-33-7
M. Wt: 466.4 g/mol
InChI Key: WJLXVTNYJTWRLL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[2-(2-bromophenyl)-1,3-benzoxazol-5-yl]-N'-(3-methylbenzoyl)thiourea is a complex organic compound with a molecular formula of C22H16BrN3O2S This compound is known for its unique structural features, which include a bromophenyl group, a benzoxazole ring, and a carbamothioyl linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(2-bromophenyl)-1,3-benzoxazol-5-yl]-N'-(3-methylbenzoyl)thiourea typically involves multiple steps. One common synthetic route includes the following steps:

    Formation of the Benzoxazole Ring: The initial step involves the cyclization of an o-aminophenol derivative with a carboxylic acid or its derivative to form the benzoxazole ring.

    Introduction of the Bromophenyl Group: The bromophenyl group is introduced through a halogenation reaction, typically using bromine or a brominating agent.

    Formation of the Carbamothioyl Linkage: The final step involves the reaction of the benzoxazole derivative with a thiourea derivative to form the carbamothioyl linkage.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Common industrial methods include:

    Batch Reactors: Used for small to medium-scale production.

    Continuous Flow Reactors: Employed for large-scale production to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

N-[2-(2-bromophenyl)-1,3-benzoxazol-5-yl]-N'-(3-methylbenzoyl)thiourea undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The bromine atom in the bromophenyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4).

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophiles such as amines, thiols, or alkoxides.

Major Products Formed

    Oxidation: Formation of oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Formation of reduced derivatives with hydrogenated functional groups.

    Substitution: Formation of substituted derivatives with new functional groups replacing the bromine atom.

Scientific Research Applications

N-[2-(2-bromophenyl)-1,3-benzoxazol-5-yl]-N'-(3-methylbenzoyl)thiourea has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in drug development.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[2-(2-bromophenyl)-1,3-benzoxazol-5-yl]-N'-(3-methylbenzoyl)thiourea involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

    Binding to Enzymes: Inhibiting or modulating the activity of specific enzymes.

    Interacting with Receptors: Binding to cellular receptors to trigger or inhibit signaling pathways.

    Modulating Gene Expression: Influencing the expression of genes involved in various biological processes.

Comparison with Similar Compounds

Similar Compounds

  • N-[[2-(2-bromophenyl)-1,3-benzoxazol-5-yl]carbamothioyl]-4-methoxybenzamide
  • N-[[2-(2-bromophenyl)-1,3-benzoxazol-5-yl]carbamothioyl]-4-ethoxy-3-nitrobenzamide

Uniqueness

N-[2-(2-bromophenyl)-1,3-benzoxazol-5-yl]-N'-(3-methylbenzoyl)thiourea stands out due to its specific structural features, which confer unique chemical and biological properties. Its combination of a bromophenyl group, benzoxazole ring, and carbamothioyl linkage makes it a versatile compound with diverse applications.

Properties

CAS No.

6480-33-7

Molecular Formula

C22H16BrN3O2S

Molecular Weight

466.4 g/mol

IUPAC Name

N-[[2-(2-bromophenyl)-1,3-benzoxazol-5-yl]carbamothioyl]-3-methylbenzamide

InChI

InChI=1S/C22H16BrN3O2S/c1-13-5-4-6-14(11-13)20(27)26-22(29)24-15-9-10-19-18(12-15)25-21(28-19)16-7-2-3-8-17(16)23/h2-12H,1H3,(H2,24,26,27,29)

InChI Key

WJLXVTNYJTWRLL-UHFFFAOYSA-N

SMILES

CC1=CC(=CC=C1)C(=O)NC(=S)NC2=CC3=C(C=C2)OC(=N3)C4=CC=CC=C4Br

Canonical SMILES

CC1=CC(=CC=C1)C(=O)NC(=S)NC2=CC3=C(C=C2)OC(=N3)C4=CC=CC=C4Br

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.